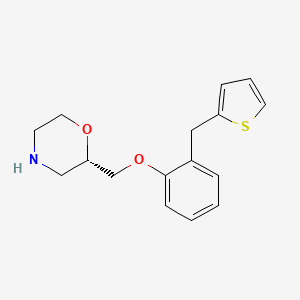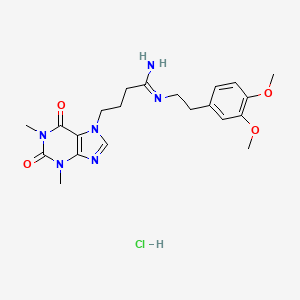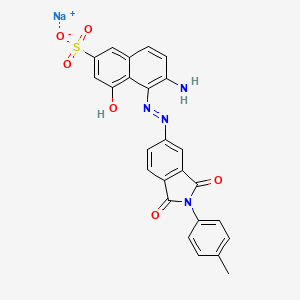
1,1-Diphenoxyethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenoxyethane is an organic compound with the molecular formula C14H14O2 It is a derivative of ethane where two phenoxy groups are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Diphenoxyethane can be synthesized through several methods. One common method involves the reaction of phenol with 1,2-dichloroethane or ethylene glycol sulfonate in an alkaline medium. The reaction typically takes place in ethanol or water, yielding this compound with a high degree of purity .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of phenol and 1,2-dibromoethane as starting materials. The reaction is carried out in the presence of a solvent like ethanol. The process requires careful control of temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the phenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce simpler hydrocarbons .
Scientific Research Applications
1,1-Diphenoxyethane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying the behavior of phenoxy derivatives in biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-diphenoxyethane involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its action depend on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Diphenoxyethane: Similar in structure but with phenoxy groups attached to different carbon atoms.
Diphenyl ether: Contains two phenyl groups connected by an oxygen atom.
Phenoxyethanol: Contains a phenoxy group attached to an ethanol molecule.
Uniqueness
1,1-Diphenoxyethane is unique due to the positioning of its phenoxy groups on the same carbon atom, which imparts distinct chemical and physical properties compared to its analogs. This unique structure makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
4850-74-2 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
1-phenoxyethoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-12H,1H3 |
InChI Key |
FRRIJIONUFQFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![disodium;2,20-dichloro-4,22-dioxa-18,36-diazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(36),2,5(17),6,8(13),9,11,15,18,20,23(35),24,26,28,30,33-hexadecaene-11,12-disulfonate](/img/structure/B12713697.png)







